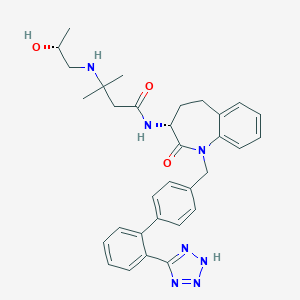

L-692585

Overview

Description

L-692585 is a potent, non-peptidyl growth hormone secretagogue receptor 1a (GHSR1a) agonist with a binding affinity (Ki) of 0.8 nM . It directly stimulates growth hormone (GH) release by activating GHSR1a, a G protein-coupled receptor (GPCR) involved in regulating appetite and metabolism. This compound has been widely used as a reference compound in studies investigating GHSR1a agonism due to its high selectivity and efficacy in cellular assays . However, its clinical development status remains unreported .

Preparation Methods

Key Synthetic Routes for L-692585

The synthesis of this compound centers on a Michael addition strategy, enabling efficient construction of its stereochemically complex framework. The process, first reported by Smith et al. (1995), involves two critical intermediates: a 3,3-dimethyl acrylic acid derivative (7 ) and (R)-1-amino-2-propanol (2 ) .

Michael Addition: Core Reaction Mechanism

The reaction between the acrylic acid derivative (7 ) and (R)-1-amino-2-propanol (2 ) proceeds via nucleophilic attack of the amine on the α,β-unsaturated carbonyl system (Figure 1). This step forms the hydroxypropylamino side chain, a structural motif critical for GHS-R1a binding . Optimization studies revealed that the reaction achieves high regioselectivity under mild conditions, though exact temperature and solvent details remain proprietary .

Table 1: Key Reaction Parameters for Michael Addition

| Parameter | Description |

|---|---|

| Reactants | 3,3-Dimethyl acrylic acid derivative (7 ), (R)-1-amino-2-propanol (2 ) |

| Catalyst | Not disclosed (likely base-mediated) |

| Stereochemical Outcome | Retention of (R)-configuration at hydroxypropyl center |

| Yield | High efficiency (exact values not reported) |

Subsequent Functionalization and Coupling

Following the Michael addition, the intermediate undergoes amide coupling with the benzazepin-tetrazole core. This biphenyl-tetrazole moiety is synthesized separately via:

-

Suzuki-Miyaura Cross-Coupling : To construct the biphenyl system.

-

Tetrazole Formation : Via [2+3] cycloaddition of nitriles with sodium azide, though specifics are omitted in available literature .

The final coupling step unites the hydroxypropylamino side chain with the benzazepin core, forming the complete this compound structure. Stereochemical integrity at the (3R)-benzazepin and (2R)-hydroxypropyl positions is rigorously maintained through chiral resolution or asymmetric synthesis .

Purification and Crystallization

Crude this compound is purified using adsorption chromatography on SP-207 resin, a polystyrene-based matrix effective for separating polar intermediates . Post-chromatography, the compound is crystallized from acetone, yielding a high-purity (>98%) crystalline product .

Critical Purification Steps:

-

SP-207 Resin Chromatography : Removes unreacted aminoalcohol and byproducts.

-

Acetone Recrystallization : Enhances purity and stabilizes the crystalline form.

Analytical Characterization

Post-synthesis, this compound is validated via:

-

Mass Spectrometry : Confirms molecular weight (567.68 g/mol) and formula (C32H37N7O3) .

-

X-ray Diffraction : Verifies stereochemistry and crystal packing .

Comparative Analysis of Synthetic Approaches

While the Michael addition route dominates industrial synthesis, alternative methods remain unexplored in public literature. The absence of competing methodologies underscores the efficiency and scalability of the established protocol .

Challenges and Optimization Opportunities

-

Stereochemical Control : Maintaining (R)-configurations demands precise reaction conditions.

-

Tetrazole Stability : Sensitivity to acidic/basic conditions necessitates careful handling during purification .

-

Scalability : Industrial-scale production requires optimization of chromatography steps, which are resource-intensive .

Chemical Reactions Analysis

Structural Features and Receptor Interactions

L-692,585 contains a biphenyl-tetrazole motif and a benzazepinone core, critical for its agonist activity. Docking studies reveal:

-

Tetrazole group : Forms hydrogen bonds with H280 in transmembrane helix 6 (TM6) of GHS-R1a .

-

Biphenyl moiety : Interacts with conserved hydrophobic residues (e.g., tryptophans in TM4/TM6) .

-

Basic amine side-chain : Salt-bridges with E124 in TM3, essential for receptor activation .

Mutagenesis experiments demonstrate that replacing E124 with glutamine (E124Q) abolishes activity, confirming its role in binding .

L-168,740 Analogue

-

Derived from MK-0677 by converting the primary amine to an alcohol .

-

Reaction : Primary amine (–NH2) → Alcohol (–OH) via substitution or oxidation (exact conditions unspecified).

-

Effect : L-168,740 fails to activate wild-type GHS-R1a but rescues E124Q mutant activity (EC50 = 1.3 μM) .

Key SAR Findings

Pharmacological Activity in Cellular Systems

L-692,585 induces calcium transients in somatotropes via extracellular Ca²⁺ influx and Na⁺-dependent depolarization . Key findings:

| Parameter | L-692,585 Value | GHRP-6 (Comparator) |

|---|---|---|

| pEC50 | 7.60 ± 0.17 | 7.85 ± 0.13 |

| EMAX (% of maximum) | 145.4 ± 14.0 | 139.5 ± 5.4 |

| Plasma GH Potency | 2–2.5× GHRP-6 | Baseline |

Data from GTPγS binding assays and in vivo studies .

Reaction with Signaling Pathways

L-692,585 activates phospholipase C (PLC) and adenylate cyclase (AC), increasing intracellular Ca²⁺ and cAMP .

-

Calcium transient : Blocked by nifedipine (L-type Ca²⁺ channel inhibitor) and Ca²⁺-free medium .

-

Synergy with GHRH : Co-administration amplifies GH release, though via distinct receptors .

Inhibition and Antagonism

-

D-Lys3-GHRP-6 : Competes with L-692,585 at GHS-R1a, reducing pGluN1 phosphorylation in hippocampal neurons (IC50 ≈ 100 nM) .

-

Substance P analogue : Blocks L-692,585-induced NMDA receptor activation .

Stability and Degradation

No direct data on degradation pathways are available, but the tetrazole group is susceptible to photolytic or oxidative degradation under harsh conditions. The benzazepinone core may undergo hydrolysis in acidic/basic environments.

Scientific Research Applications

Hormonal Effects

L-692585 has been evaluated extensively for its effects on hormone levels in various animal models. A dose-ranging study involving beagles demonstrated that administration of this compound resulted in a substantial increase in serum GH levels. Specifically, at a dosage of 0.10 mg/kg, peak GH concentrations reached 134.3 ng/ml—21 times higher than control levels . This effect was consistent over repeated administrations without evidence of desensitization, highlighting its potential for chronic treatment regimens.

Comparative Potency

When compared to other GH secretagogues such as L-692429 and growth hormone-releasing peptide (GHRP-6), this compound exhibited superior potency. It was found to be 10 to 20 times more effective than L-692429 and approximately 2 to 2.5 times more potent than GHRP-6 based on peak responses and total GH release metrics .

Study on Canine Models

A notable study involved the administration of this compound to beagles over 14 consecutive days. The results indicated that not only did peak plasma GH levels significantly increase but also insulin-like growth factor 1 (IGF-1) levels were elevated following each treatment session. This suggests that this compound could have applications in managing conditions related to GH deficiency or insufficiency .

Effects on Other Hormones

In addition to stimulating GH release, this compound also affected cortisol levels but to a lesser extent. The increases in serum cortisol were modest compared to the dramatic rises observed in GH levels, indicating a selective action of this compound on the growth hormone axis without excessive stimulation of other hormonal pathways .

Summary of Findings

| Parameter | Control | This compound (0.005 mg/kg) | This compound (0.02 mg/kg) | This compound (0.10 mg/kg) |

|---|---|---|---|---|

| Peak GH Concentration (ng/ml) | 6.1 ± 1.3 | 32.5 ± 7.0 | 49.4 ± 10.6 | 134.3 ± 29.0 |

| Cortisol Increase | Baseline | Modest Increase | Modest Increase | Modest Increase |

| IGF-1 Levels | Baseline | Increased | Increased | Increased |

Therapeutic Implications

Given its potent effects on GH secretion and the absence of desensitization over time, this compound holds promise for therapeutic applications in various conditions such as:

- Growth Hormone Deficiency : Potential use in treating individuals with inadequate GH production.

- Anorexia and Cachexia : By stimulating appetite and promoting lean body mass through increased IGF-1 levels.

- Obesity Management : Investigating its role in metabolic regulation through GH pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring is known to mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity. The benzazepine moiety may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

Relamorelin Acetate (RM-131)

- Structure : Pentapeptide ghrelin analog .

- Affinity : Ki = 0.42 nM for GHSR1a, making it ~2x more potent than L-692585 .

- Clinical Status : Phase III trials for gastrointestinal motility disorders .

- Key Difference: Peptidic structure may limit oral bioavailability compared to this compound’s non-peptidyl design .

MK-677 (Ibutamoren)

- Structure: Non-peptidyl benzolactam derivative .

- Efficacy : Demonstrates 80–90% maximal GH release in vivo, akin to this compound .

- Clinical Status : Investigated for age-related muscle loss but discontinued due to safety concerns .

Functional Analogs

PF-5190457

- Mechanism : Inverse agonist of GHSR1a (IC50 = 8.36) .

- Key Contrast : Suppresses constitutive receptor activity, opposing this compound’s agonism .

- Therapeutic Potential: Targets metabolic disorders by reducing basal GH signaling .

PF-6870961

- Mechanism : Reverse agonist with species-dependent Ki values (73.6 nM human, 239 nM rat) .

- Efficacy : Inhibits IP accumulation (IC50 = 300 nM), contrasting with this compound’s stimulatory effects .

Emerging Competitors

Five novel compounds (200713380, 200717103, 20077588, 200715317, 2007_14247) outperformed this compound in docking scores and pEC50 values for GHSR1a and DRD1 dual agonism . These compounds exhibit:

- Higher Binding Affinity : Improved molecular interactions in computational models .

- Superior Functional Activity : Greater pEC50 values in cellular assays .

Data Tables

Table 1: Key Parameters of GHSR1a-Targeting Compounds

Table 2: Comparison of Novel Compounds vs. This compound

| Compound ID | Docking Score (GHSR1a) | pEC50 (GHSR1a) | Dual Activity (DRD1) |

|---|---|---|---|

| This compound | Reference | Reference | Yes |

| 2007_13380 | Higher | Higher | Yes |

| 2007_17103 | Higher | Higher | Yes |

Research Findings and Implications

Potency vs.

Mechanistic Diversity : Inverse agonists (e.g., PF-5190457) expand therapeutic applications beyond GH stimulation, targeting conditions like obesity .

Biological Activity

L-692585 is a potent, non-peptide agonist of the growth hormone secretagogue receptor (GHS-R1a), demonstrating significant biological activity in various experimental settings. This article explores the compound's mechanisms of action, efficacy, and potential applications based on diverse research findings.

Overview of this compound

This compound (CAS 145455-35-2) is characterized by its high potency as a GHS-R1a agonist, with a dissociation constant (Ki) of 0.8 nM, making it approximately 2 to 2.5 times more potent than ghrelin itself . Its structure and activity have been studied extensively to elucidate its role in stimulating growth hormone (GH) release and influencing metabolic processes.

This compound acts primarily by binding to the GHS-R1a receptor, which is crucial for mediating the effects of ghrelin and other growth hormone secretagogues. Upon binding, this compound activates intracellular signaling pathways that lead to increased intracellular calcium levels and subsequent GH release from somatotropes in the anterior pituitary gland.

Key Findings from Studies

- Calcium Mobilization : Research indicates that this compound induces a significant increase in intracellular calcium in HEK293 cells expressing GHS-R1a. This effect is comparable to that observed with ghrelin, confirming its role as an effective agonist .

- GH Release : In isolated porcine somatotropes, this compound has been shown to stimulate GH release effectively. The mechanism involves calcium transients triggered by GHS-R1a activation, highlighting its potential for therapeutic use in conditions related to GH deficiency .

- Efficacy Comparison : In competitive binding assays, this compound demonstrated a lower potency compared to ghrelin but exhibited superagonist properties in certain contexts, achieving maximal efficacy (E_MAX) greater than that of ghrelin .

Efficacy and Dose-Response Relationship

The biological activity of this compound has been quantified through various dose-response studies. A notable study reported that at concentrations ranging from 1 nM to 1000 nM, significant increases in phosphorylated GluN1 (pGluN1) were observed at doses of 100 nM, plateauing between 500 nM and 1000 nM without signs of receptor desensitization .

Table 1: Efficacy Comparison of GHS-R1a Agonists

| Ligand | pEC50 | E_MAX (%) |

|---|---|---|

| Ghrelin | 9.11 ± 0.10 | 95.4 ± 3.4 |

| GHRP-6 | 7.85 ± 0.13 | 139.5 ± 5.4* |

| MK-677 | 9.21 ± 0.12 | 139.6 ± 9.9* |

| This compound | 7.60 ± 0.17 | 145.4 ± 14.0* |

*Significant difference from ghrelin (p < 0.05) .

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound in stimulating GH release and influencing feeding behavior:

- Food Intake Studies : Administration of this compound in C57BL/6J mice resulted in a significant increase in cumulative food intake, indicating its orexigenic effects .

- Plasma GH Levels : Studies have shown that this compound increases plasma GH levels significantly when administered, reinforcing its potential use in clinical settings for GH-related disorders .

Case Studies and Applications

Several case studies highlight the therapeutic potential of this compound:

- Growth Hormone Deficiency : Patients with GH deficiency may benefit from treatment with this compound due to its ability to stimulate endogenous GH release effectively.

- Metabolic Disorders : Given its role in appetite stimulation and energy metabolism modulation, this compound may offer therapeutic avenues for obesity and related metabolic disorders.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of L-692585 in growth hormone (GH) release, and how is this experimentally validated?

this compound acts as a non-peptidic orthosteric super-agonist of the ghrelin receptor (GHS-R1a), binding with high affinity (Ki = 0.8 nM) to induce GH secretion . Methodologically, its agonistic activity is validated via in vitro assays measuring intracellular signaling outputs (e.g., IP accumulation or cAMP levels) at varying concentrations (10^-13 to 10^-5 M). Dose-response curves, as shown in Figure 12 and related studies, confirm its potency and efficacy compared to reference compounds like dihydrexidine hydrochloride .

Q. What standardized assays are used to quantify this compound’s activity in cellular models?

Researchers employ radioligand binding assays to determine Ki values and functional assays (e.g., calcium flux or luciferase reporter systems) to measure EC50. For example, dose-response experiments in HEK293 cells transfected with GHSR1a can quantify ligand efficacy by normalizing results to maximal GH release (100%) and baseline (0%) activity . Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) to derive potency metrics .

Q. How does this compound compare structurally and functionally to other GHSR1a agonists like MK-677 or GHRP-6?

Unlike peptide-based agonists (e.g., GHRP-6), this compound’s non-peptidic structure reduces enzymatic degradation, enhancing bioavailability. Comparative studies show its EC50 (1-10 nM range) is lower than MK-677 but higher than GHRP-6 in GH secretion assays . Structural docking analyses (e.g., Fig. 12) further reveal differences in binding pocket interactions, which correlate with functional outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., plasma protein binding) or tissue-specific receptor expression. To address this, use ex vivo models (e.g., pituitary tissue slices) to simulate physiological conditions. Additionally, validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling and compare metabolite stability via LC-MS . Contradictory data should be contextualized using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What experimental design considerations optimize this compound’s dose-response studies?

- Concentration Range : Use a logarithmic scale (10^-13 to 10^-5 M) to capture full sigmoidal curves, as shown in Figure 12 .

- Controls : Include orthosteric antagonists (e.g., PF-6870961) to confirm GHSR1a specificity and normalize data to reference agonists .

- Replicates : Perform triplicate measurements per concentration to account for inter-assay variability .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare means and report effect sizes .

Q. How can molecular docking studies improve the understanding of this compound’s receptor interactions?

Docking simulations (e.g., AutoDock Vina or Schrödinger Suite) predict binding poses by calculating affinity scores (ΔG) and hydrogen-bonding patterns. For this compound, align results with mutagenesis data (e.g., GHSR1a residue Trp276’s role in ligand binding) to validate computational models . Cross-validate with experimental EC50 values to refine scoring functions .

Q. What methodologies address batch-to-batch variability in this compound’s bioactivity data?

- Quality Control : Use NMR and HPLC to verify compound purity (>95%) and stability .

- Inter-lab Calibration : Share standardized protocols (e.g., cell passage number, serum-free media conditions) across collaborators .

- Meta-Analysis : Pool data from multiple studies (e.g., Fig. 12 subplots) to identify outliers via Grubbs’ test or principal component analysis (PCA) .

Q. How do researchers differentiate this compound’s orthosteric agonism from allosteric modulation in GHSR1a signaling?

Conduct Schild regression analysis using increasing concentrations of a competitive antagonist (e.g., PF-6870961). A parallel rightward shift in dose-response curves confirms orthosteric action. In contrast, allosteric modulators alter curve slope or maximal efficacy . Additionally, use FRET-based assays to detect conformational changes in GHSR1a upon this compound binding .

Q. Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s non-linear dose-response data?

Fit data to a four-parameter logistic equation:

Use the Akaike Information Criterion (AIC) to compare model fits and report 95% confidence intervals for EC50 . For non-sigmoidal curves, consider alternative models (e.g., biphasic) and validate with resampling techniques like bootstrapping .

Q. How should researchers handle incomplete receptor saturation in this compound binding assays?

Apply the Cheng-Prusoff equation to correct for ligand depletion:

where is the free ligand concentration. Use ultracentrifugation or equilibrium dialysis to measure free vs. bound ligand fractions and ensure for accurate Ki determination .

Q. Ethical & Reproducibility Standards

Q. What steps ensure reproducibility of this compound studies across laboratories?

- Protocol Sharing : Deposit detailed methods in repositories like protocols.io .

- Material Authentication : Use commercially validated cell lines (e.g., ATCC-certified HEK293-GHSR1a) and disclose reagent lot numbers .

- Data Transparency : Publish raw data (e.g., concentration-response tables) in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name |

3-[[(2R)-2-hydroxypropyl]amino]-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O3/c1-21(40)19-33-32(2,3)18-29(41)34-27-17-16-24-8-4-7-11-28(24)39(31(27)42)20-22-12-14-23(15-13-22)25-9-5-6-10-26(25)30-35-37-38-36-30/h4-15,21,27,33,40H,16-20H2,1-3H3,(H,34,41)(H,35,36,37,38)/t21-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBCFPXLXOLPIZ-JIPXPUAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(C)(C)CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(C)(C)CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432124 | |

| Record name | L-692,585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145455-35-2 | |

| Record name | L-692,585 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.